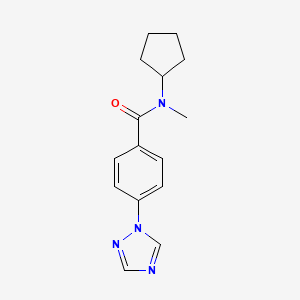
N-cyclopentyl-N-methyl-4-(1,2,4-triazol-1-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopentyl-N-methyl-4-(1,2,4-triazol-1-yl)benzamide, also known as CPI-455, is a novel compound that has gained attention in the scientific community for its potential applications in cancer treatment. CPI-455 belongs to a class of compounds known as bromodomain and extra-terminal (BET) inhibitors, which have been shown to inhibit the activity of proteins that play a role in cancer progression.
Mécanisme D'action
N-cyclopentyl-N-methyl-4-(1,2,4-triazol-1-yl)benzamide works by inhibiting the activity of BET proteins, which are involved in the regulation of gene expression. By inhibiting BET proteins, N-cyclopentyl-N-methyl-4-(1,2,4-triazol-1-yl)benzamide can disrupt the expression of genes that are important for cancer cell growth and survival, leading to the death of cancer cells.
Biochemical and Physiological Effects:
N-cyclopentyl-N-methyl-4-(1,2,4-triazol-1-yl)benzamide has been shown to have a range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and suppression of tumor growth. Additionally, N-cyclopentyl-N-methyl-4-(1,2,4-triazol-1-yl)benzamide has been shown to have minimal toxicity in normal cells, suggesting that it may be a safe and effective cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-cyclopentyl-N-methyl-4-(1,2,4-triazol-1-yl)benzamide is its specificity for BET proteins, which allows for targeted inhibition of cancer cells. Additionally, N-cyclopentyl-N-methyl-4-(1,2,4-triazol-1-yl)benzamide has been shown to be effective in a range of cancer types, suggesting that it may have broad applications in cancer treatment. However, one limitation of N-cyclopentyl-N-methyl-4-(1,2,4-triazol-1-yl)benzamide is its relatively short half-life, which may limit its efficacy in vivo.
Orientations Futures
There are several potential future directions for research on N-cyclopentyl-N-methyl-4-(1,2,4-triazol-1-yl)benzamide, including the development of more potent BET inhibitors, the investigation of combination therapies with other cancer treatments, and the exploration of the mechanisms underlying N-cyclopentyl-N-methyl-4-(1,2,4-triazol-1-yl)benzamide's effects on cancer cells. Additionally, further research is needed to determine the optimal dosing and administration of N-cyclopentyl-N-methyl-4-(1,2,4-triazol-1-yl)benzamide for maximum efficacy in vivo.
Méthodes De Synthèse
The synthesis of N-cyclopentyl-N-methyl-4-(1,2,4-triazol-1-yl)benzamide involves several steps, including the reaction of 4-bromo-1-cyclopentylbenzene with N-methyl-1H-1,2,4-triazole-1-carboxamide in the presence of a base. The resulting compound is then subjected to further reactions to yield N-cyclopentyl-N-methyl-4-(1,2,4-triazol-1-yl)benzamide in high purity.
Applications De Recherche Scientifique
N-cyclopentyl-N-methyl-4-(1,2,4-triazol-1-yl)benzamide has been the subject of several scientific studies, which have demonstrated its potential as a cancer treatment. In particular, N-cyclopentyl-N-methyl-4-(1,2,4-triazol-1-yl)benzamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting that it may be effective in treating a range of cancers.
Propriétés
IUPAC Name |
N-cyclopentyl-N-methyl-4-(1,2,4-triazol-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O/c1-18(13-4-2-3-5-13)15(20)12-6-8-14(9-7-12)19-11-16-10-17-19/h6-11,13H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWFPWHROUUWCSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCC1)C(=O)C2=CC=C(C=C2)N3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-bromo-5-chloro-2-methoxy-N-methyl-N-[(1-methylimidazol-2-yl)methyl]benzenesulfonamide](/img/structure/B7508705.png)
![N-[(3-fluorophenyl)methyl]-N,1,3,5-tetramethylpyrazole-4-carboxamide](/img/structure/B7508727.png)
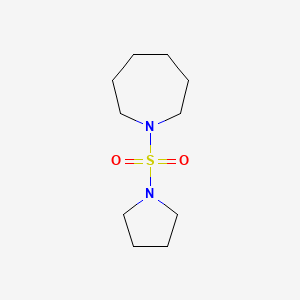
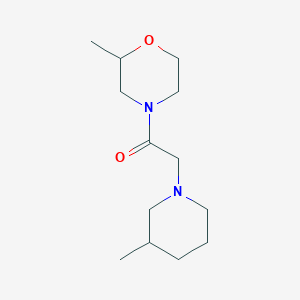
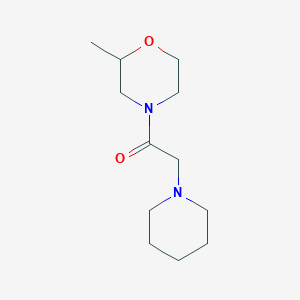
![N-[(2-fluorophenyl)methyl]-N,1,3,5-tetramethylpyrazole-4-carboxamide](/img/structure/B7508764.png)
![N,6-dimethyl-N-[(4-methylphenyl)methyl]pyridine-3-carboxamide](/img/structure/B7508765.png)

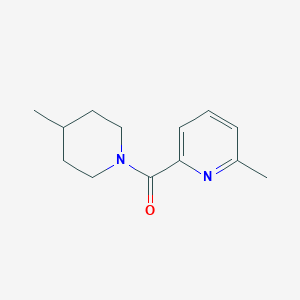
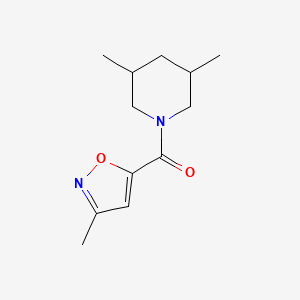

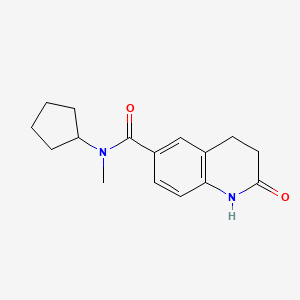
![5-(Furan-2-yl)-3-[(2-methylphenyl)methyl]-1,3,4-oxadiazol-2-one](/img/structure/B7508824.png)
